2-(Methylsulfinyl)benzoic acid molecular weight
2-(Methylsulfinyl)benzoic acid molecular weight
Technical Monograph: 2-(Methylsulfinyl)benzoic Acid Physicochemical Profiling, Synthetic Pathways, and Bioanalytical Significance
Executive Summary
2-(Methylsulfinyl)benzoic acid (CAS: 19093-34-6) is a functionalized aromatic sulfoxide serving as a critical intermediate in the synthesis of benzisothiazolinones and a model compound for studying sulfoxide-mediated chiral coordination. With a molecular weight of 184.21 g/mol , it occupies a specific chemical space as a polar, redox-active scaffold. This guide details its physicochemical properties, controlled synthesis from sulfide precursors, and analytical protocols required to distinguish it from its reduced (sulfide) and oxidized (sulfone) analogs.
Part 1: Physicochemical Identity
The molecular weight of 184.21 g/mol is derived from the formula
Table 1: Core Physicochemical Data
| Property | Value | Technical Context |
| Molecular Weight | 184.21 g/mol | Monoisotopic mass: 184.0194 Da.[2] Critical for MS settings (Precursor ion |
| Molecular Formula | Degree of Unsaturation: 5 (Benzene ring + Carbonyl + Sulfinyl). | |
| CAS Registry | 19093-34-6 | Distinct from the sulfide precursor (CAS 3724-10-5). |
| Melting Point | 166–170 °C | High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids). |
| Chirality | Racemic ( | The pyramidal sulfur atom is a stereogenic center. Enantiomers can be resolved via chiral HPLC. |
| pKa (Predicted) | ~3.10 | The ortho-sulfinyl group exerts an electron-withdrawing inductive effect, increasing acidity relative to benzoic acid (pKa 4.2). |
Part 2: Synthetic Pathways & Optimization
The synthesis of 2-(methylsulfinyl)benzoic acid requires the chemoselective oxidation of 2-(methylthio)benzoic acid . The primary challenge is preventing over-oxidation to the sulfone (2-(methylsulfonyl)benzoic acid).
Mechanism of Action: Chemoselective Oxidation
The transformation relies on electrophilic attack on the sulfur lone pair. Reagents must be stoichiometric.
-
Precursor: 2-(Methylthio)benzoic acid (MW: 168.21 g/mol ).[3]
-
Oxidant: Sodium Periodate (
) or Hydrogen Peroxide ( ) with catalyst. -
Critical Control: Temperature must remain
to inhibit sulfone formation.
Protocol: Controlled Oxidation using Sodium Periodate
-
Dissolution: Dissolve 10 mmol (1.68 g) of 2-(methylthio)benzoic acid in 50 mL of methanol/water (1:1 v/v).
-
Addition: Add 1.05 equivalents of
(2.25 g) slowly at 0 °C. -
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: DCM:MeOH 9:1).
-
Quenching: Filter the precipitated inorganic salts (
). -
Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, and recrystallize from ethanol/hexane.
Caption: Chemoselective oxidation pathway. Control of stoichiometry prevents the formation of the sulfone impurity (MW 200.21).
Part 3: Analytical Workflows
Accurate quantification requires distinguishing the sulfoxide from the sulfide and sulfone. Standard reverse-phase HPLC is the gold standard.
Method A: HPLC-UV Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl/sulfoxide).
-
Elution Order Logic:
-
Sulfoxide (Target): Most polar, elutes first.
-
Sulfone (Impurity): Intermediate polarity.
-
Sulfide (Precursor): Least polar, elutes last.
-
Method B: Mass Spectrometry (LC-MS/MS)
For pharmacokinetic studies or trace analysis, MS detection is required.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion:
. -
Key Fragments:
-
(Loss of
, characteristic of ortho-effect). -
(Loss of
, benzoic acid radical).
-
(Loss of
Caption: Analytical separation logic based on polarity. The target sulfoxide elutes first due to the polar S=O bond.
Part 4: Biological & Coordination Significance[6]
Chiral Coordination Chemistry
The sulfur atom in 2-(methylsulfinyl)benzoic acid is a chiral center. In coordination chemistry, this ligand acts as an O,O'-donor, binding metals through the carboxylate oxygen and the sulfoxide oxygen.
-
Lanthanide Extraction: Used to form complexes with lanthanides, exploiting the "hard" oxygen donors.
-
Chiral Resolution: Enantiopure forms (
- or -) can be isolated via crystallization with chiral amines (e.g., -methylbenzylamine).
Bioactivity (Carbonic Anhydrase Inhibition)
Research indicates that 2-(benzylsulfinyl)benzoic acid derivatives inhibit human carbonic anhydrases (hCAs).[4] The sulfinyl moiety interacts with the zinc-bound water molecule or the hydrophilic region of the enzyme active site.
References
-
Physicochemical Data: PubChem. 2-(Methylsulfinyl)benzoic acid - Compound Summary. National Library of Medicine. [Link]
-
Synthesis & Oxidation: Drabowicz, J., & Mikołajczyk, M. (1980). Oxidations of Sulfides to Sulfoxides. Synthetic Communications. [Link]
-
Crystal Structure & Chirality: Cambridge Structural Database (CSD).[4] Crystal structure of 2-(methylsulfinyl)benzoic acid. [Link]
-
Biological Activity: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
